molecular formula C13H19NO B11827869 (3R-cis)-1,3-Dimethyl-4-phenyl-4-piperidinol

(3R-cis)-1,3-Dimethyl-4-phenyl-4-piperidinol

Cat. No.: B11827869
M. Wt: 205.30 g/mol
InChI Key: YRQCJPVAIPXQDQ-JTDNENJMSA-N
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Description

(3R-cis)-1,3-Dimethyl-4-phenyl-4-piperidinol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R-cis)-1,3-Dimethyl-4-phenyl-4-piperidinol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and controlled pH to maintain the integrity of the chiral center .

Industrial Production Methods

In industrial settings, the production of this compound may involve biocatalytic processes. These processes utilize enzymes to achieve high enantioselectivity and regioselectivity, making them more efficient and environmentally friendly compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

(3R-cis)-1,3-Dimethyl-4-phenyl-4-piperidinol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various alcohols, amines, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

(3R-cis)-1,3-Dimethyl-4-phenyl-4-piperidinol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of (3R-cis)-1,3-Dimethyl-4-phenyl-4-piperidinol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved include inhibition of enzyme activity and modulation of receptor functions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (3S-cis)-1,3-Dimethyl-4-phenyl-4-piperidinol
  • (3R-trans)-1,3-Dimethyl-4-phenyl-4-piperidinol
  • (3S-trans)-1,3-Dimethyl-4-phenyl-4-piperidinol

Uniqueness

(3R-cis)-1,3-Dimethyl-4-phenyl-4-piperidinol is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties compared to its stereoisomers. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

(3R)-1,3-dimethyl-4-phenylpiperidin-4-ol

InChI

InChI=1S/C13H19NO/c1-11-10-14(2)9-8-13(11,15)12-6-4-3-5-7-12/h3-7,11,15H,8-10H2,1-2H3/t11-,13?/m1/s1

InChI Key

YRQCJPVAIPXQDQ-JTDNENJMSA-N

Isomeric SMILES

C[C@@H]1CN(CCC1(C2=CC=CC=C2)O)C

Canonical SMILES

CC1CN(CCC1(C2=CC=CC=C2)O)C

Origin of Product

United States

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